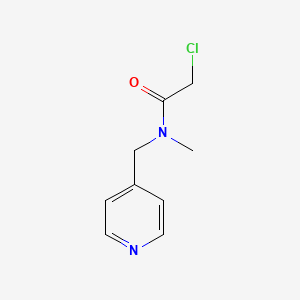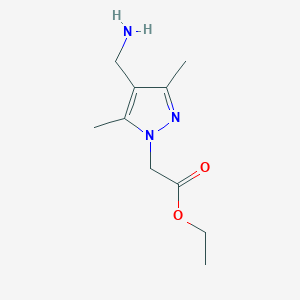![molecular formula C14H9FN2O2 B3214951 2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1156131-66-6](/img/structure/B3214951.png)
2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde
描述
2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C14H9FN2O2. It is known for its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with a 4-fluorophenoxy group and a carbaldehyde functional group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
作用机制
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit their effects through covalent interactions .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to be involved in various radical reactions for their direct functionalization .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit potent anticancer activity .
Action Environment
The synthesis of imidazo[1,2-a]pyridine derivatives has been reported to involve various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
生化分析
Biochemical Properties
Imidazo[1,2-a]pyridines, the core backbone of this compound, are known to undergo various radical reactions for direct functionalization . These reactions involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity against certain cell lines .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde is not well-established. Some imidazo[1,2-a]pyridine derivatives have been synthesized as covalent inhibitors, suggesting potential binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Imidazo[1,2-a]pyridines are known to undergo various chemical reactions, suggesting potential interactions with enzymes or cofactors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the reaction of 4-fluorophenol with imidazo[1,2-a]pyridine-3-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of the imidazo[1,2-a]pyridine-3-carbaldehyde, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance production efficiency .
化学反应分析
Types of Reactions
2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(4-Chlorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(4-Bromophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde
Uniqueness
2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
属性
IUPAC Name |
2-(4-fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-10-4-6-11(7-5-10)19-14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUJENOUCSXYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(methylamino)propyl]methanesulfonamide](/img/structure/B3214872.png)













